![molecular formula C13H13N3O3S B4284069 methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284069.png)
methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Overview
Description
Methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound commonly used in scientific research. It is a member of the thiophene carboxylate family of compounds and is known for its ability to inhibit certain biological processes. In
Scientific Research Applications
Methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has a variety of scientific research applications. One common use is in the study of cancer. The compound has been shown to inhibit the growth of certain cancer cells by targeting specific biological pathways. It has also been used in the study of inflammatory diseases and autoimmune disorders.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling. By inhibiting these enzymes, the compound can disrupt key biological processes and prevent the growth and proliferation of certain cells.
Biochemical and Physiological Effects
Methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is its specificity. The compound targets specific enzymes and pathways, which allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit specific biological pathways. Another area of interest is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
properties
IUPAC Name |
methyl 3-[(4-methylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-3-5-14-10(7-8)16-13(18)15-9-4-6-20-11(9)12(17)19-2/h3-7H,1-2H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYYJNLSUPQNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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